4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
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Overview
Description
4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, pyrrole can be treated with chloramine and formamidine acetate under controlled conditions to yield the desired triazine compound . Industrial production methods often involve optimizing these reactions for higher yields and scalability, ensuring the process is safe and cost-effective .
Chemical Reactions Analysis
4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized triazine compounds .
Scientific Research Applications
4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It has shown potential in antiviral and anticancer drug development.
Mechanism of Action
The mechanism of action of 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit viral RNA polymerase, thereby preventing viral replication. In cancer research, it may act as an inhibitor of kinases or other enzymes involved in cell proliferation and survival pathways . The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family, such as:
Remdesivir: An antiviral drug containing a pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif, approved for cancer treatment.
BMS-690514: An EGFR inhibitor in clinical trials for cancer therapy.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O/c8-3-5-1-2-6-7(12)9-4-10-11(5)6/h1-2,4H,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMJGTULHDQJQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C1)C(=O)N=CN2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N2C(=C1)C(=O)N=CN2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.